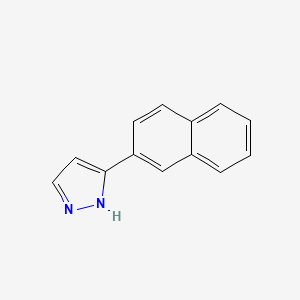

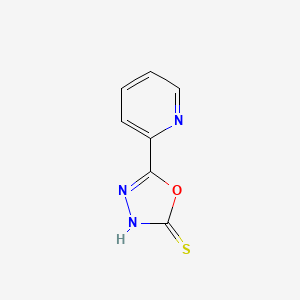

![molecular formula C10H12N2O B1301729 (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-75-1](/img/structure/B1301729.png)

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol” is a chemical compound with the empirical formula C11H14N2O . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which are crucial target products and key intermediates . These protocols are based on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol” can be found in various databases such as PubChem . The compound has a fused nitrogen-bridged heterocyclic structure, which is common in many natural products .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Summary of the Application

Imidazo[1,2-a]pyridines have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Methods of Application

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which include “(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol”, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Results or Outcomes

The method allows for the synthesis of a wide range of products, avoiding the complex sequence of multistage syntheses .

Application in Organic Synthesis

Summary of the Application

A method has been developed to synthesize N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines respectively from α-bromoketones and 2-aminopyridine by controlling reaction conditions .

Methods of Application

The method involves the use of different reaction conditions to control the product of the reaction . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Results or Outcomes

The method allows for the synthesis of two different structures from the same starting materials .

Application in Antibacterial Research

Summary of the Application

Substituted imidazopyridines have been synthesized and evaluated for their antibacterial activity, specifically against Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 .

Methods of Application

A series of multistep synthesis protocols was adopted to synthesize substituted imidazopyridines . The compounds were then characterized using standard spectroscopic techniques such as 1H-NMR, 13C-NMR, elemental analyses, and mass spectrometry .

Results or Outcomes

The compounds essentially exhibited activity against selected strains of bacteria . For example, compound SM-IMP-02 depicted lesser MIC values against Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 as 4.8 µg/mL, each .

Application in Fluorescent Sensor Molecules

Summary of the Application

Imidazo[1,5-a]pyridines, a type of imidazopyridines, are mostly used as fluorescent dyes and fluorescent sensor molecules .

Methods of Application

The specific methods of application for this use case are not detailed in the source .

Results or Outcomes

The outcomes of this application are also not detailed in the source .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research . The focus is on environmentally benign synthetic strategies .

Propiedades

IUPAC Name |

(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-5,13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDTWSOHZOMIBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

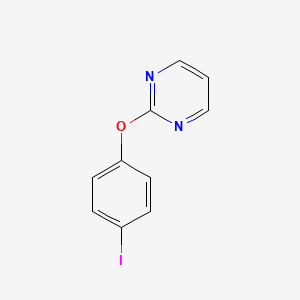

![2-Methyloxazolo[4,5-b]pyridine](/img/structure/B1301650.png)

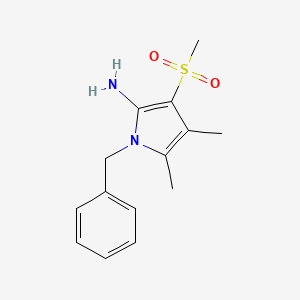

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

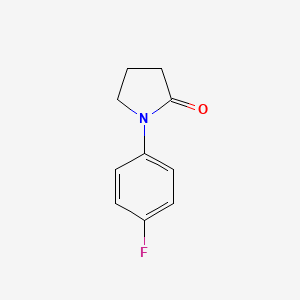

![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)

![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)